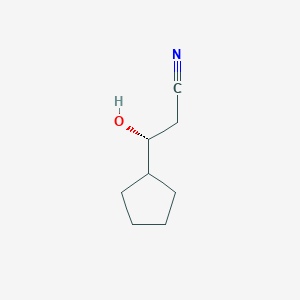

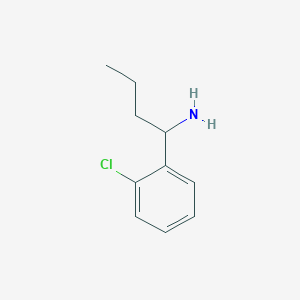

![molecular formula C35H44N4O4 B12093799 11-[2-[[6-(2,2-Dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-1-hydroxyethyl]-1,12-diazatricyclo[12.3.1.15,9]nonadeca-5(19),6,8,14(18),15-pentaene-13,17-dione](/img/structure/B12093799.png)

11-[2-[[6-(2,2-Dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-1-hydroxyethyl]-1,12-diazatricyclo[12.3.1.15,9]nonadeca-5(19),6,8,14(18),15-pentaene-13,17-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mogroside III A2 involves the biotransformation of mogroside V, another glycoside found in monk fruit. Enzymatic methods are commonly used for this transformation. For instance, cellulase can convert mogroside V into mogroside III and mogroside II E . Maltase, an α-glucosidase, further converts mogroside V into various mogrosides, including mogroside III A2 .

Industrial Production Methods: Industrial production of mogroside III A2 typically involves the extraction of mogrosides from monk fruit using methods such as ethanol extraction and carbon dioxide extraction . These methods are efficient in isolating mogrosides, which are then subjected to enzymatic conversion to produce mogroside III A2.

Chemical Reactions Analysis

Types of Reactions: Mogroside III A2 undergoes various chemical reactions, including hydrolysis and glycosylation. Hydrolysis involves the breaking down of the glycosidic bonds, while glycosylation involves the addition of sugar moieties to the mogrol backbone .

Common Reagents and Conditions: Enzymatic hydrolysis using β-glucosidase is a common method for the deglycosylation of mogrosides . This reaction typically occurs under mild conditions, such as a pH of 4 and a temperature of 30°C .

Major Products: The major products formed from these reactions include mogroside III E and other mogrosides with varying numbers of sugar moieties .

Scientific Research Applications

Mogroside III A2 has a wide range of scientific research applications:

Chemistry: It is used as a natural sweetener in food products due to its intense sweetness and low-calorie content.

Biology: Studies have shown that mogroside III A2 exhibits antioxidative and anti-inflammatory properties.

Industry: Mogroside III A2 is used in the production of health supplements and functional foods.

Mechanism of Action

Mogroside III A2 exerts its effects primarily through its interaction with various molecular targets and pathways. For instance, it inhibits the activation of the Epstein-Barr virus early antigen by interfering with the signaling pathways involved in viral activation . Additionally, its antioxidative properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Mogroside III A2 is unique among mogrosides due to its specific glycosidic structure and biological activities. Similar compounds include:

Properties

Molecular Formula |

C35H44N4O4 |

|---|---|

Molecular Weight |

584.7 g/mol |

IUPAC Name |

11-[2-[[6-(2,2-dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-1-hydroxyethyl]-1,12-diazatricyclo[12.3.1.15,9]nonadeca-5(19),6,8,14(18),15-pentaene-13,17-dione |

InChI |

InChI=1S/C35H44N4O4/c1-34(2,3)18-25-16-27-29(19-35(12-6-13-35)43-33(27)37-20-25)36-21-30(40)28-17-24-8-4-7-23(15-24)9-5-14-39-22-26(32(42)38-28)10-11-31(39)41/h4,7-8,10-11,15-16,20,22,28-30,36,40H,5-6,9,12-14,17-19,21H2,1-3H3,(H,38,42) |

InChI Key |

LKMMYWNVZOCACV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1=CC2=C(N=C1)OC3(CCC3)CC2NCC(C4CC5=CC=CC(=C5)CCCN6C=C(C=CC6=O)C(=O)N4)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12093730.png)

![1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B12093734.png)

![1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B12093807.png)

![N,N-Di([1,1'-biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B12093812.png)